FT011

Übersicht

Beschreibung

FT011 is a novel anti-inflammatory and anti-fibrotic compound that has shown significant potential in treating various fibrotic diseases. It has been studied extensively for its ability to reduce inflammation, fibrosis, and vascular injury in conditions such as diabetic retinopathy, cardiomyopathy, and nephropathy .

Vorbereitungsmethoden

The synthesis of FT011 involves several steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is developed by Fibrotech Therapeutics Pty Ltd and involves advanced organic synthesis techniques .

Analyse Chemischer Reaktionen

FT011 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zu reduzierten Formen führen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Zu den häufig verwendeten Reagenzien und Bedingungen für diese Reaktionen gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung zur Untersuchung antifibrotischer Mechanismen und zur Entwicklung neuer Therapeutika.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege, die an Entzündungen und Fibrose beteiligt sind.

Medizin: Es hat sich gezeigt, dass es die Fibrose in mehreren Organen, einschließlich Nieren, Haut, Lunge, Herz und Augen, reduziert. .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es spezifische molekulare Signalwege anspricht, die an Fibrose und Entzündungen beteiligt sind. Es wirkt auf einen bisher nicht medikamentösen Membran-G-Protein-gekoppelten Rezeptor (GPCR), der als GPR68 bekannt ist. Durch die Bindung an diesen Rezeptor moduliert this compound die Aktivität verschiedener Signalwege, was zu einer Reduktion der Expression fibrotischer und entzündungsfördernder Marker führt. Dies führt zu einer Verringerung der Fibrose und Entzündung im betroffenen Gewebe .

Wissenschaftliche Forschungsanwendungen

Chronic Kidney Disease (CKD)

Recent studies have highlighted FT011's effectiveness in reversing fibrosis markers associated with chronic kidney disease. Research presented at Kidney Week 2022 demonstrated that this compound significantly reduced the activation of molecular markers linked to fibrosis in both human and animal models .

Key Findings:

- Population Studied: Patients with advanced kidney diseases such as Focal Segmental Glomerulosclerosis (FSGS) and Membranous Nephropathy (MN).

- Mechanism: this compound treatment led to a notable reduction in fibrosis-associated gene expression over a 12-week period.

- Clinical Implications: The findings suggest a potential positive response in human patients with CKD, paving the way for further clinical trials .

Systemic Sclerosis (Scleroderma)

This compound has also been investigated for its efficacy in treating systemic sclerosis. A Phase II clinical trial indicated that 60% of patients receiving this compound showed significant clinical improvement compared to only 10% in the placebo group .

Clinical Trial Data:

- Efficacy Measures: Improvements were noted across various metrics including Forced Vital Capacity (FVC) and Health Assessment Questionnaire-Disability Index (SHAQ-DI).

- Statistical Significance: The results demonstrated statistically significant improvements in ACR-CRISS scores between this compound and placebo groups .

Diabetic Nephropathy

In models of diabetic nephropathy, this compound exhibited protective effects against progressive kidney injury. Studies showed that it reduced albuminuria and glomerulosclerosis in diabetic rat models, suggesting its potential utility in treating diabetic-related kidney complications .

Comparative Data Table

Case Study: Chronic Kidney Disease

In a study involving chronic kidney disease patients, this compound was administered over 12 weeks. Results showed a marked decrease in fibrosis-associated gene expression, indicating its potential as a therapeutic option for CKD management .

Case Study: Systemic Sclerosis

A multinational double-blind trial assessed the impact of this compound on systemic sclerosis patients. The trial reported significant improvements in patient-reported outcomes and objective measures of lung function after treatment with this compound compared to placebo .

Wirkmechanismus

FT011 exerts its effects by targeting specific molecular pathways involved in fibrosis and inflammation. It acts on a previously undrugged membrane G protein-coupled receptor (GPCR) known as GPR68. By binding to this receptor, this compound modulates the activity of various signaling pathways, leading to a reduction in the expression of fibrotic and inflammatory markers. This results in decreased fibrosis and inflammation in affected tissues .

Vergleich Mit ähnlichen Verbindungen

FT011 ist einzigartig in seiner Fähigkeit, den GPR68-Rezeptor anzusprechen, was es von anderen antifibrotischen Wirkstoffen unterscheidet. Zu ähnlichen Verbindungen gehören:

Pirfenidon: Ein antifibrotisches Mittel zur Behandlung der idiopathischen Lungenfibrose.

Nintedanib: Ein weiteres antifibrotisches Medikament zur Behandlung der idiopathischen Lungenfibrose und der systemischen Sklerose-assoziierten interstitiellen Lungenerkrankung.

Losartan: Ein Angiotensin-II-Rezeptor-Antagonist mit antifibrotischen Eigenschaften.

Im Vergleich zu diesen Verbindungen bietet this compound einen neuartigen Wirkmechanismus und hat in präklinischen und klinischen Studien vielversprechende Ergebnisse gezeigt .

Biologische Aktivität

FT011 is an investigational drug developed by Certa Therapeutics, primarily targeting chronic inflammatory and fibrotic diseases. This compound acts as a G protein-coupled receptor 68 (GPR68) antagonist, which plays a significant role in fibrotic and inflammatory pathways. The following sections detail the biological activity of this compound, including its mechanisms of action, clinical trial results, and implications for treatment.

This compound functions by inhibiting GPR68, which is activated in response to tissue injury or disease. This receptor is implicated in various pathways that trigger inflammation and fibrosis. By blocking GPR68, this compound aims to prevent the progression of fibrotic diseases across multiple organs, including the kidneys, skin, lungs, heart, and eyes .

Key Mechanisms:

- Inhibition of Growth Factors: this compound reduces the activity of pro-fibrotic growth factors such as TGF-β1 and PDGF-BB, which are known to promote collagen production and cellular proliferation associated with fibrosis .

- Reduction of Inflammatory Responses: The compound has shown potential in attenuating macrophage infiltration and osteopontin expression in animal models .

Phase II Studies

Recent Phase II trials have highlighted the efficacy of this compound in treating systemic sclerosis (SSc) and chronic kidney diseases (CKD).

- Systemic Sclerosis (SSc): In a double-blind study involving 30 patients, those receiving 400 mg of this compound demonstrated significant clinical improvement at week 12:

- Clinical Responders: 60% of patients on this compound were classified as clinical responders compared to only 10% in the placebo group (p = 0.046).

- ACR-CRISS Scores: The median ACR-CRISS score was significantly higher in the this compound group (0.660) than in the placebo group (0.015) (p = 0.019) .

Table 1: Efficacy Measures in SSc Patients

| Measure | This compound (400 mg) | Placebo | p-value |

|---|---|---|---|

| Clinical Responders (%) | 60% | 10% | 0.046 |

| Median ACR-CRISS Score | 0.660 | 0.015 | 0.019 |

| % Predicted Forced Vital Capacity | >50% | 0% | Not reported |

| SHAQ-DI Improvement (%) | 60% | 22% | Not reported |

Chronic Kidney Disease (CKD)

In studies involving animal models of CKD, this compound treatment over a period of 12 weeks led to significant reductions in fibrosis-associated gene responses typical of human kidney diseases. The compound demonstrated:

- Reduced Fibrosis: Significant attenuation of collagen production and mesangial cell proliferation induced by TGF-β1 and PDGF-BB .

- Improved Renal Function: In models such as the nephrectomized rat, this compound improved glomerular filtration rate (GFR), proteinuria levels, and overall kidney health metrics .

Case Studies

Case Study: Patient Response in SSc Trial

A notable case from the Phase II trial involved a patient who exhibited substantial improvements in skin thickness and lung function after receiving this compound for twelve weeks. This patient's ACR-CRISS score improved markedly from baseline, showcasing the potential for this compound to enhance quality of life for individuals suffering from systemic sclerosis.

Safety Profile

This compound was well tolerated among trial participants with no significant adverse events reported across treatment groups. The favorable safety profile is particularly noteworthy given that many existing treatments for fibrotic diseases are immunosuppressive or cytotoxic .

Eigenschaften

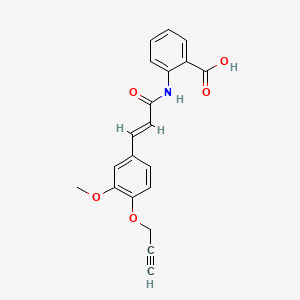

IUPAC Name |

2-[[(E)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-3-12-26-17-10-8-14(13-18(17)25-2)9-11-19(22)21-16-7-5-4-6-15(16)20(23)24/h1,4-11,13H,12H2,2H3,(H,21,22)(H,23,24)/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWZIDIJCUEOMT-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001288-58-9 | |

| Record name | SHP-627 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001288589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SHP-627 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6V7ZU2NPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.